molecular formula C18H20N2O4 B4883277 2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No.: B4883277
M. Wt: 328.4 g/mol
InChI Key: HQRCBSXXHDWQKJ-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide group substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-tert-butylphenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of 2-(2-tert-butylphenoxy)acetic acid: This involves the reaction of 2-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-tert-butylphenoxy)acetyl chloride: This can be achieved by reacting 2-(2-tert-butylphenoxy)acetic acid with thionyl chloride.

    Synthesis of this compound: This involves the reaction of 2-(2-tert-butylphenoxy)acetyl chloride with 2-nitroaniline in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction of the nitro group: 2-(2-tert-butylphenoxy)-N-(2-aminophenyl)acetamide.

    Substitution of the tert-butyl group: Various substituted phenoxyacetamides.

    Hydrolysis of the acetamide group: 2-(2-tert-butylphenoxy)acetic acid and 2-nitroaniline.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.

    Medicinal Chemistry: It can be explored for its potential biological activity and used as a lead compound in drug discovery.

    Analytical Chemistry: It can be used as a standard or reference material in analytical techniques such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butylphenoxy)acetic acid: Similar structure but lacks the nitrophenyl group.

    2-(2-tert-butylphenoxy)-N-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-tert-butylphenol: Similar structure but lacks the acetamide and nitrophenyl groups.

Uniqueness

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide is unique due to the presence of both the tert-butylphenoxy and nitrophenyl groups, which confer specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)13-8-4-7-11-16(13)24-12-17(21)19-14-9-5-6-10-15(14)20(22)23/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRCBSXXHDWQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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